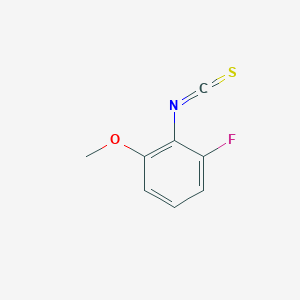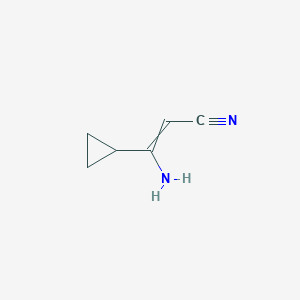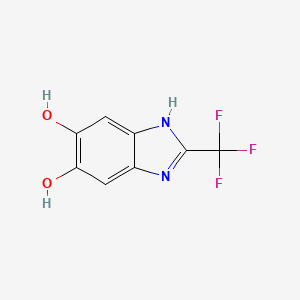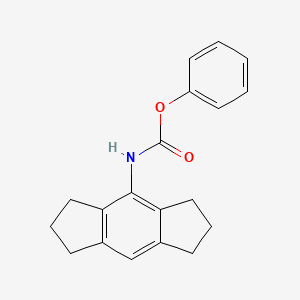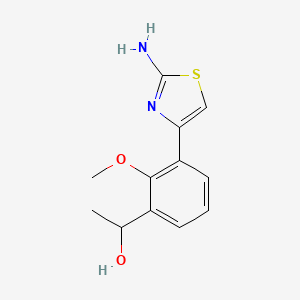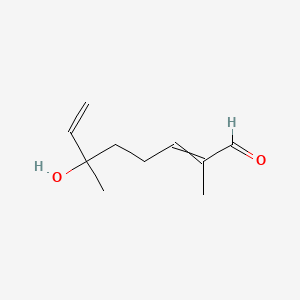
5-Chloro-7-fluoro-3-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-fluoro-3-methylbenzofuran is a benzofuran derivative characterized by the presence of chlorine, fluorine, and methyl substituents on the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by halogenation and methylation reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-fluoro-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogens or other functional groups .
Aplicaciones Científicas De Investigación
5-Chloro-7-fluoro-3-methylbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-7-fluoro-3-methylbenzofuran include other benzofuran derivatives such as:
- 3-Methylbenzofuran
- 2-Methylbenzofuran
- 2,3-Benzofuran
Uniqueness
What sets this compound apart is the specific combination of chlorine, fluorine, and methyl substituents, which can confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H6ClFO |
|---|---|
Peso molecular |
184.59 g/mol |
Nombre IUPAC |
5-chloro-7-fluoro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6ClFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
Clave InChI |
FZCATLOTRCRUEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C=C(C=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


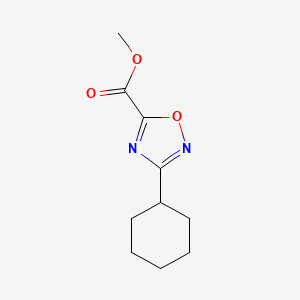
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
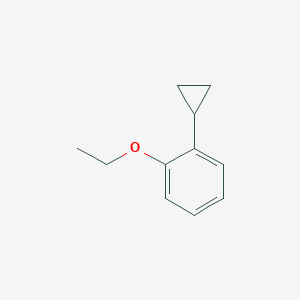
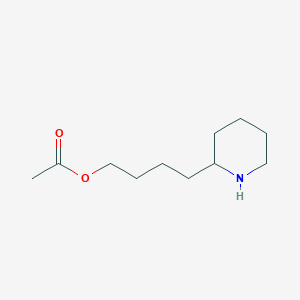

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
